molecular formula C14H17ClN2O2S2 B2599605 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide CAS No. 946375-72-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide

Cat. No.: B2599605
CAS No.: 946375-72-0
M. Wt: 344.87
InChI Key: OVSLTQHHDMZOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a propanesulfonamide group, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and propanesulfonamide groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by alkylation with 2-bromoethylamine and subsequent sulfonation to introduce the propanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or azide-substituted derivatives.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity, while the propanesulfonamide group can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1-propanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S2/c1-2-9-21(18,19)16-8-7-13-10-20-14(17-13)11-3-5-12(15)6-4-11/h3-6,10,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSLTQHHDMZOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.